molecular formula C14H18N4 B12350832 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)-1H-benzimidazole

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)-1H-benzimidazole

Cat. No.: B12350832
M. Wt: 242.32 g/mol
InChI Key: LIOIXTRFUCNGLQ-UHFFFAOYSA-N
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Description

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)-1H-benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes an indazole ring fused with a benzimidazole ring, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)-1H-benzimidazole typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the indazole and benzimidazole rings through cyclization of appropriate precursors.

    Condensation Reactions: Combining different functional groups to form the final compound.

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure can serve as a template for designing new compounds with desired properties.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

In medicine, this compound may be explored for its potential therapeutic effects. Its structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specialized applications.

Mechanism of Action

The mechanism of action of 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds containing the indazole ring structure.

    Benzimidazole Derivatives: Compounds containing the benzimidazole ring structure.

    Other Heterocyclic Compounds: Compounds with similar ring structures but different substituents.

Uniqueness

The uniqueness of 2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)-1H-benzimidazole lies in its specific combination of the indazole and benzimidazole rings. This combination may impart unique chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H18N4

Molecular Weight

242.32 g/mol

IUPAC Name

2-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-yl)-1H-benzimidazole

InChI

InChI=1S/C14H18N4/c1-2-6-10-9(5-1)13(18-17-10)14-15-11-7-3-4-8-12(11)16-14/h3-4,7-10,13,17-18H,1-2,5-6H2,(H,15,16)

InChI Key

LIOIXTRFUCNGLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(NN2)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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